Cloxacillin Sodium EP Impurity E

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

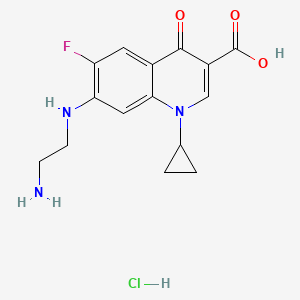

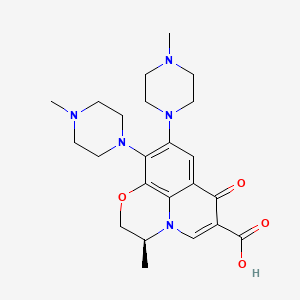

Cloxacillin Sodium EP Impurity E is a chemical compound with the molecular formula C₂₇H₂₇ClN₅O₇S₂ and a molecular weight of 634.1 g/mol . It is a known impurity of Cloxacillin Sodium, a semi-synthetic antibiotic belonging to the penicillin class. This impurity is often used as a reference standard in pharmaceutical research and quality control to ensure the purity and efficacy of Cloxacillin Sodium formulations .

Mechanism of Action

Target of Action

The primary target of Cloxacillin Sodium EP Impurity E is the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins are essential for the synthesis of the bacterial cell wall, making them a crucial target for antibiotics like Cloxacillin .

Mode of Action

This compound interacts with its targets (PBPs) by binding to them . This binding inhibits the third and last stage of bacterial cell wall synthesis . The compound’s interaction with PBPs prevents the normal formation of the cell wall, which is vital for bacterial growth and survival .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the bacterial cell wall synthesis pathway . By inhibiting PBPs, the compound disrupts this pathway, leading to the inability of bacteria to properly construct their cell walls . The downstream effect of this disruption is bacterial cell lysis .

Result of Action

The result of this compound’s action is the lysis of bacterial cells . By inhibiting the synthesis of the bacterial cell wall, the compound causes the cells to become structurally compromised . This leads to cell lysis, or the breaking down of the cell, effectively killing the bacteria .

Preparation Methods

The synthesis of Cloxacillin Sodium EP Impurity E involves several steps, starting with the preparation of the core penicillin structure. The synthetic route typically includes the following steps:

Formation of the Penicillin Core: The core structure is synthesized through the condensation of 6-aminopenicillanic acid with various acylating agents.

Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, where a chlorine atom is added to the phenyl ring.

Formation of the Isoxazole Ring: The isoxazole ring is formed through a cyclization reaction involving the chlorophenyl group and other reagents.

Final Coupling and Purification: The final step involves coupling the intermediate compounds to form this compound, followed by purification using chromatographic techniques.

Chemical Reactions Analysis

Cloxacillin Sodium EP Impurity E undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: Substitution reactions involve the replacement of specific functional groups with other groups, often using reagents like halogens or alkylating agents.

Scientific Research Applications

Cloxacillin Sodium EP Impurity E has several scientific research applications, including:

Analytical Method Development: It is used as a reference standard in the development and validation of analytical methods for the quantification of Cloxacillin Sodium and its impurities in pharmaceutical formulations.

Quality Control: The compound is employed in quality control laboratories to ensure the purity and potency of Cloxacillin Sodium products.

Pharmacokinetic Studies: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Cloxacillin Sodium and its impurities.

Stability Studies: The compound is utilized in stability studies to assess the degradation products of Cloxacillin Sodium under various storage conditions.

Comparison with Similar Compounds

Cloxacillin Sodium EP Impurity E can be compared with other similar compounds, such as:

Cloxacillin Sodium EP Impurity A: This impurity has a different molecular structure and weight, with the molecular formula C₁₉H₂₀ClN₃O₆S and a molecular weight of 453.9 g/mol.

Cloxacillin Sodium EP Impurity B: This compound has the molecular formula C₁₈H₂₀ClN₃O₄S and a molecular weight of 409.9 g/mol.

Cloxacillin Sodium EP Impurity C: This impurity has the molecular formula C₈H₁₂N₂O₃S and a molecular weight of 216.3 g/mol.

Cloxacillin Sodium EP Impurity D: This compound has the molecular formula C₁₁H₈ClNO₃ and a molecular weight of 237.6 g/mol.

This compound is unique due to its specific molecular structure, which includes a chlorophenyl group and an isoxazole ring, distinguishing it from other impurities .

Properties

CAS No. |

18704-55-7 |

|---|---|

Molecular Formula |

C27H27ClN5O7S2 |

Molecular Weight |

633.13 |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl (r)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B601376.png)

![[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate](/img/structure/B601388.png)